molecular formula C5H10N4S B6302694 1,4,5,6-TETRAHYDROPYRIMIDIN-2-YLTHIOUREA CAS No. 88964-74-3

1,4,5,6-TETRAHYDROPYRIMIDIN-2-YLTHIOUREA

Cat. No.: B6302694
CAS No.: 88964-74-3
M. Wt: 158.23 g/mol
InChI Key: GPXBOCGVCICQNK-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidin-2-ylthiourea is a heterocyclic compound that contains both a pyrimidine ring and a thiourea group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydropyrimidin-2-ylthiourea can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrimidin-2-ylthiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydropyrimidin-2-ylthiourea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydropyrimidin-2-ylthiourea is unique due to the presence of both the pyrimidine ring and the thiourea group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBOCGVCICQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531370
Record name N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88964-74-3
Record name N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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